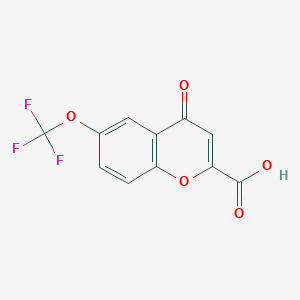

6-Trifluoromethoxychromone-2-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSGAQQBKUUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethoxychromone-2-carboxylic acid can be achieved through several methods. One common approach involves the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times. For instance, the synthesis may involve the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid . The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethoxychromone-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6-Trifluoromethoxychromone-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Trifluoromethoxychromone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-trifluoromethoxychromone-2-carboxylic acid are compared below with analogous chromone/chromane derivatives:

Key Structural and Functional Differences

6-Bromochromone-2-carboxylic Acid

- Substituents : Bromine (-Br) at position 6, carboxylic acid at position 2.

- Synthesis : Microwave-assisted synthesis using ethyl oxalate and HCl, optimized for efficiency (yield ~75%).

- Reactivity : Bromine’s electronegativity facilitates nucleophilic substitution, enabling further functionalization.

6-Methoxy-2H-chromene-3-carboxylic Acid

- Substituents : Methoxy (-OCH₃) at position 6, carboxylic acid at position 3.

- Structure : Chromene (unsaturated benzopyran) instead of chromone (keto-benzopyran).

- Applications : Used as a building block in organic synthesis; commercially available in various grades.

6-Fluorochromane-2-carboxylic Acid

- Substituents : Fluorine (-F) at position 6, carboxylic acid at position 2.

- Structure : Chromane (saturated benzopyran) backbone, reducing aromaticity compared to chromone.

- Properties : Enhanced solubility in polar solvents due to fluorine’s electronegativity.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Substituents : Trifluoromethyl (-CF₃) at position 4, carboxylic acid at position 3.

- Structure : Pyridine ring instead of benzopyran, altering electronic properties and bioavailability.

Data Table: Comparative Analysis of Chromone/Carboxylic Acid Derivatives

Biological Activity

6-Trifluoromethoxychromone-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the chromone family, characterized by a benzopyranone structure. The presence of a trifluoromethoxy group enhances its lipophilicity and potential bioactivity. The molecular formula is C_10H_6F_3O_4, with a molecular weight of 256.15 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- P2Y6 Receptor Antagonism : This compound has been identified as an antagonist of the P2Y6 receptor, which is implicated in various inflammatory responses. Antagonism at this receptor can lead to reduced microglial activation and inflammation, making it a candidate for treating neuroinflammatory conditions such as Alzheimer's disease and chronic pain syndromes .

- Antioxidant Activity : Studies have shown that chromone derivatives possess significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .

- Cytotoxic Effects : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its structural features, particularly the carboxylic acid moiety that facilitates chelation of metal ions involved in cellular signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Experimental Findings

- Neuroinflammation Model : In a study examining the effects on microglial activation, this compound was administered to mice with induced neuroinflammation. Results showed a significant reduction in pro-inflammatory cytokines (IL-1β and TNF-α) compared to control groups .

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment led to a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

- Oxidative Stress Models : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human fibroblasts exposed to hydrogen peroxide, highlighting its protective effects against oxidative damage .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-trifluoromethoxychromone-2-carboxylic acid?

- Methodological Answer : Synthesis optimization involves:

- Starting Material Selection : Use chromone-2-carboxylic acid derivatives with trifluoromethoxy substituents at the 6-position.

- Reaction Conditions : Employ condensation reactions under inert atmospheres (e.g., nitrogen) with solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .

- Catalysts : Consider Lewis acids (e.g., boron trifluoride) or coupling agents (e.g., DCC/DMAP) to facilitate carboxylation or trifluoromethoxy group introduction.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H NMR (trifluoromethoxy group: δ ~3.9–4.2 ppm; chromone ring protons: δ ~6.5–8.0 ppm) and <sup>19</sup>F NMR (distinct CF3 signal at δ ~-60 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H7F3O4).

- Quality Control : Cross-validate results with Certificate of Analysis (COA) data, including moisture content (Karl Fischer titration) and residual solvent analysis (GC-MS) .

Q. What strategies are effective for initial bioactivity screening of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or cyclooxygenases (COX-2) using fluorogenic substrates.

- Cellular Uptake : Use fluorescent analogs or radiolabeled derivatives (e.g., <sup>14</sup>C) to assess permeability in Caco-2 cell monolayers.

- Dose-Response Curves : Perform IC50 determinations with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethoxy group in biological activity?

- Methodological Answer :

- Isosteric Replacement : Synthesize analogs with methoxy or difluoromethoxy groups and compare bioactivity (e.g., IC50 shifts in enzyme assays).

- Computational Modeling : Perform DFT calculations to analyze electron-withdrawing effects of the CF3O group on chromone ring electrophilicity .

- Metabolic Stability : Use liver microsomes (human/rat) to assess oxidative degradation rates via LC-MS/MS .

Q. How should researchers address contradictions in spectral data or bioactivity results?

- Methodological Answer :

- Data Triangulation :

- Repeat experiments under standardized conditions (e.g., fixed pH, temperature).

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Error Analysis : Quantify instrument variability (e.g., inter-day HPLC retention time shifts) and biological assay noise (Z’-factor calculations) .

- Literature Benchmarking : Compare findings with structurally related chromone derivatives (e.g., 6-methoxychromone-2-carboxylic acid) to identify trends .

Q. What computational approaches are suitable for predicting physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict logP and solubility using force fields (e.g., OPLS-AA) in explicit solvent models (water/octanol).

- ADMET Profiling : Use QSAR models (e.g., SwissADME) to estimate permeability (Caco-2), plasma protein binding, and hERG channel inhibition risks .

- Docking Studies : Map binding interactions with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.